![molecular formula C24H23N5O3S2 B2569023 2-((3-benzyl-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 422278-90-8](/img/structure/B2569023.png)
2-((3-benzyl-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(thiazol-2-yl)acetamide
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Description
2-((3-benzyl-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C24H23N5O3S2 and its molecular weight is 493.6. The purity is usually 95%.
BenchChem offers high-quality 2-((3-benzyl-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-benzyl-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Degradation and Environmental Impact
- Degradation of Acetaminophen by Advanced Oxidation Processes : A study reviews the degradation of acetaminophen, highlighting the formation of various by-products and their environmental impacts. This research is relevant due to the structural similarity of acetaminophen's acetamide functionality to the query compound, suggesting potential environmental considerations in the degradation of similar compounds (Qutob et al., 2022).
Biological Activity and Therapeutic Potential
- Synthesis and Biological Importance of Benzothiazoles : Research on benzothiazoles, which share structural features with the thiazolyl component of the query compound, demonstrates a broad spectrum of biological activities. This includes potential therapeutic applications in medicinal chemistry, suggesting a framework for understanding the biological relevance of related structures (Rosales-Hernández et al., 2022).
Synthetic Methods and Chemical Properties
- Polymer-Supported Syntheses of Heterocycles : A review of synthetic approaches for preparing heterocycles, including morpholines and thiazines, on solid supports. This highlights the relevance of synthetic strategies for compounds incorporating morpholine, as seen in the query compound (Králová et al., 2018).
Potential Applications in Cancer Treatment
- Pyrrolobenzimidazoles in Cancer Treatment : Discusses the design, chemistry, and antitumor activity of pyrrolobenzimidazole derivatives. While not directly related, the discussion on benzimidazoles and their analogs provides insight into how structural elements similar to those in the query compound might be leveraged in therapeutic contexts (Skibo, 1998).
properties
IUPAC Name |
2-(3-benzyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3S2/c30-21(27-23-25-8-13-33-23)16-34-24-26-20-7-6-18(28-9-11-32-12-10-28)14-19(20)22(31)29(24)15-17-4-2-1-3-5-17/h1-8,13-14H,9-12,15-16H2,(H,25,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYZAGGAKPNPJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2)N=C(N(C3=O)CC4=CC=CC=C4)SCC(=O)NC5=NC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-benzyl-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(thiazol-2-yl)acetamide |
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